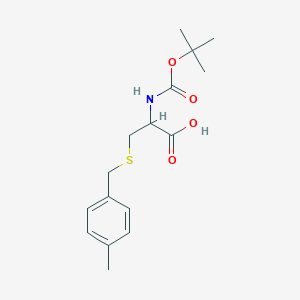

Boc-Cys(Mbzl)-OH

描述

属性

IUPAC Name |

(2R)-3-[(4-methylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4S/c1-11-5-7-12(8-6-11)9-22-10-13(14(18)19)17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUNVVZWSABRKAL-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CSC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The p-Methoxybenzyl (Mbzl) Group in Cysteine Protection: A Technical Guide for Peptide Synthesis and Drug Development

For Researchers, Scientists, and Drug Development Professionals

The strategic protection of cysteine's highly reactive thiol side chain is a cornerstone of modern peptide synthesis and the development of complex peptide-based therapeutics. The choice of an appropriate S-protecting group is critical to prevent undesired side reactions, such as oxidation and alkylation, and to enable the regioselective formation of disulfide bonds, which are often crucial for the peptide's structure and biological activity. Among the arsenal of available cysteine protecting groups, the p-methoxybenzyl (Mbzl) group, also commonly referred to as 4-methoxybenzyl (Mob), holds a significant place, particularly in Boc-based solid-phase peptide synthesis (SPPS). This technical guide provides an in-depth overview of the function of the Mbzl protecting group in cysteine, including its chemical properties, applications, and detailed experimental protocols for its use.

Core Function and Chemical Properties of the Mbzl Protecting Group

The primary function of the Mbzl group is to mask the nucleophilic thiol group of the cysteine side chain during the iterative process of peptide synthesis. This prevents the thiol from participating in unwanted side reactions, such as disulfide bond formation with other cysteine residues at incorrect positions, or alkylation by reactive species present in the synthesis milieu.

The Mbzl group is an acid-labile protecting group. Its removal is typically achieved under strong acidic conditions, which cleave the thioether bond to release the free thiol. The electron-donating methoxy group at the para position of the benzyl ring plays a crucial role in facilitating this cleavage by stabilizing the resulting carbocation intermediate. This makes the Mbzl group more labile to acid than the simple benzyl (Bzl) group.

Data Presentation: Comparative Analysis of Cysteine Protecting Groups

The selection of a cysteine protecting group is a strategic decision based on the overall synthetic plan, particularly the desired orthogonality with other protecting groups in the peptide sequence. The following tables summarize the stability and deprotection conditions of the Mbzl group in comparison to other commonly used cysteine protecting groups.

| Protecting Group | Abbreviation | Nα-Chemistry Compatibility | Stability to Repetitive Nα-Deprotection |

| p-Methoxybenzyl | Mbzl, Mob | Boc | More stable than Mob in Boc-SPPS |

| Trityl | Trt | Fmoc | Labile to repeated piperidine treatment |

| Acetamidomethyl | Acm | Fmoc, Boc | Stable |

| tert-Butyl | tBu | Fmoc, Boc | Stable |

| S-tert-butylthio | StBu | Fmoc, Boc | Stable |

Table 1: General Properties and Compatibility of Common Cysteine Protecting Groups.

| Protecting Group | Deprotection Reagent(s) | Typical Conditions | Cleavage Efficiency | Key Considerations |

| p-Methoxybenzyl (Mbzl) | HF | 0 °C, 1 h with scavengers (e.g., anisole) | High | Requires specialized HF apparatus. |

| TFMSA | 0 °C in TFA with scavengers | High | Strongly acidic and corrosive. | |

| Hg(OAc)₂ or Hg(TFA)₂ | In TFA or aqueous acetic acid, followed by thiol treatment | High | Toxicity of mercury reagents. | |

| TFA / Thioanisole / DTNP | Room temperature, requires excess DTNP | Good to High | Can be performed in a standard cleavage cocktail. | |

| Trityl (Trt) | TFA / Scavengers (e.g., TIS, EDT) | Room temperature, 1-2 h | High | Scavengers are crucial to prevent re-attachment. |

| Acetamidomethyl (Acm) | I₂ | In MeOH or AcOH | Good to High | Concomitant disulfide bond formation. |

| Hg(OAc)₂ | In aqueous acetic acid | High | Toxicity of mercury reagents. | |

| AgOTf | In TFA, followed by DTT | High | Silver salts can be difficult to remove. | |

| tert-Butyl (tBu) | HF or TFMSA | 0 °C, with scavengers | High | Very stable to TFA. |

| MeSiCl₃ / Ph₂SO / TFA | Room temperature | Good | Oxidative cleavage. | |

| S-tert-butylthio (StBu) | Reducing agents (e.g., DTT, TCEP, β-mercaptoethanol) | Neutral or slightly basic pH | Good to High | Orthogonal to acid-labile groups. |

Table 2: Deprotection Conditions and Efficiency of Common Cysteine Protecting Groups.

Experimental Protocols

Synthesis of S-p-Methoxybenzyl-L-cysteine

This protocol describes the initial protection of the cysteine thiol group with the p-methoxybenzyl group.

Materials:

-

L-cysteine hydrochloride monohydrate

-

p-Methoxybenzyl chloride (anisyl chloride)

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Diethyl ether

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve L-cysteine hydrochloride monohydrate in a minimal amount of deoxygenated water.

-

Under an inert atmosphere (e.g., nitrogen or argon), add a solution of sodium hydroxide to adjust the pH to approximately 8-9.

-

Add p-methoxybenzyl chloride dropwise to the stirring solution at room temperature. The reaction is typically monitored by TLC.

-

Continue stirring for several hours until the reaction is complete.

-

Acidify the reaction mixture with hydrochloric acid to precipitate the S-p-methoxybenzyl-L-cysteine.

-

Collect the precipitate by filtration, wash with cold water and then with diethyl ether.

-

Recrystallize the product from a suitable solvent system (e.g., aqueous ethanol) to obtain pure S-p-methoxybenzyl-L-cysteine.

Introduction of Fmoc or Boc Group

The resulting S-p-methoxybenzyl-L-cysteine can then be protected at the Nα-amino group with either Fmoc or Boc anhydride using standard procedures to yield Fmoc-Cys(Mbzl)-OH or Boc-Cys(Mbzl)-OH for use in peptide synthesis.

Deprotection of the Mbzl Group

Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated apparatus by trained personnel.

Materials:

-

Peptide-resin with Cys(Mbzl)

-

Anhydrous Hydrogen Fluoride (HF)

-

Scavengers (e.g., anisole, p-cresol)

-

Cold diethyl ether

Procedure:

-

Place the dried peptide-resin in the reaction vessel of the HF apparatus.

-

Add appropriate scavengers (e.g., anisole) to the vessel.

-

Cool the reaction vessel to -5 to 0 °C.

-

Carefully condense anhydrous HF into the vessel.

-

Stir the mixture at 0 °C for 1-2 hours.

-

Evaporate the HF under a stream of nitrogen.

-

The crude peptide is then precipitated with cold diethyl ether, washed, and dried.

Caution: TFMSA is a very strong and corrosive acid. Handle with extreme care in a fume hood.

Materials:

-

Peptide-resin with Cys(Mbzl)

-

Trifluoromethanesulfonic acid (TFMSA)

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., thioanisole, m-cresol)

-

Cold diethyl ether

Procedure:

-

Suspend the peptide-resin in a mixture of TFA and scavengers.

-

Cool the mixture to 0 °C.

-

Add TFMSA dropwise to the stirring suspension.

-

Continue stirring at 0 °C for 1-2 hours.

-

Precipitate the cleaved peptide by adding cold diethyl ether.

-

Collect the precipitate by centrifugation or filtration, wash with cold ether, and dry under vacuum.

Caution: Mercury compounds are highly toxic. Handle with appropriate personal protective equipment and dispose of waste properly.

Materials:

-

Mbzl-protected peptide

-

Mercury(II) acetate (Hg(OAc)₂)

-

Aqueous acetic acid or Trifluoroacetic acid (TFA)

-

A thiol reducing agent (e.g., β-mercaptoethanol or dithiothreitol)

Procedure:

-

Dissolve the Mbzl-protected peptide in aqueous acetic acid or TFA.

-

Add a solution of Hg(OAc)₂ and stir at room temperature.

-

Monitor the reaction by HPLC until the deprotection is complete.

-

Add a thiol reducing agent in excess to precipitate the mercury as its mercaptide and release the free thiol of the peptide.

-

Remove the precipitate by filtration or centrifugation.

-

The peptide is then purified from the solution, typically by HPLC.

Visualization of Experimental Workflow: Regioselective Disulfide Bond Formation in Conotoxin Synthesis

The Mbzl (or the closely related Mob) group is valuable in orthogonal strategies for the synthesis of peptides with multiple disulfide bonds, such as conotoxins. The following diagram illustrates a typical workflow for the regioselective formation of three disulfide bonds using a combination of Trt, Acm, and Mob (functionally analogous to Mbzl in this context) protecting groups.[1]

References

An In-depth Technical Guide on the Role of Boc-Cys(Mbzl)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-Boc-S-(4-methylbenzyl)-L-cysteine (Boc-Cys(Mbzl)-OH), a critical building block in Boc-based solid-phase peptide synthesis (SPPS). It details its chemical properties, strategic applications, and provides in-depth experimental protocols for its use.

Core Principles of this compound in SPPS

This compound is an amino acid derivative used in the stepwise assembly of peptides on a solid support. The Boc (tert-butyloxycarbonyl) group serves as a temporary protecting group for the α-amino group, while the Mbzl (4-methylbenzyl) group provides semi-permanent protection for the thiol side chain of cysteine.

The Boc/Bzl protection strategy is a cornerstone of SPPS, relying on graduated acid lability. The Nα-Boc group is removed at each cycle with a moderate acid, typically trifluoroacetic acid (TFA), while the more acid-stable benzyl-based side-chain protecting groups, including Mbzl, are cleaved at the end of the synthesis with a strong acid like anhydrous hydrogen fluoride (HF).[1][2][3] This differential stability allows for the selective deprotection and elongation of the peptide chain.[1]

The 4-methylbenzyl (Mbzl) group on the cysteine thiol is crucial for preventing a key side reaction: the oxidation of the sulfhydryl group to form disulfide bridges prematurely.[2][4] The Mbzl group is more stable towards the repetitive TFA treatments used for Boc deprotection compared to the simple benzyl (Bzl) group, making it a preferred choice for the synthesis of longer peptides.[2][4]

Quantitative Data and Comparative Analysis

While direct, side-by-side quantitative comparisons of coupling efficiencies and yields for various Boc-protected cysteine derivatives are not extensively documented in single studies, the following tables summarize key characteristics and performance indicators based on established principles and available data.

Table 1: Comparison of Common Cysteine Protecting Groups in Boc-SPPS

| Protecting Group | Derivative | Relative Stability to TFA | Deprotection Conditions | Key Advantages | Key Disadvantages |

| 4-Methylbenzyl (Mbzl) | This compound | High [2][4] | Strong Acid (e.g., HF)[2][4] | Increased stability for long peptide synthesis.[2] | Requires harsh cleavage conditions. |

| Benzyl (Bzl) | Boc-Cys(Bzl)-OH | Moderate | Strong Acid (e.g., HF) | Cost-effective. | Less stable to repeated TFA treatment than Mbzl. |

| Acetamidomethyl (Acm) | Boc-Cys(Acm)-OH | Very High | Iodine (I₂), Mercury(II) Acetate (Hg(OAc)₂)[3] | Orthogonal to Boc/Bzl strategy, allowing for selective disulfide bond formation.[3] | Requires a separate deprotection step, which can add complexity and potentially lower overall yield. |

Table 2: Typical Performance Metrics of this compound in SPPS

| Parameter | Typical Value/Observation | Notes |

| Coupling Efficiency | >99% | Monitored by the Kaiser test. Difficult couplings may require double coupling or alternative coupling reagents.[5][6] |

| Deprotection (HF Cleavage) Yield | Variable (typically 70-95%) | Highly dependent on peptide sequence, resin, and scavenger cocktail used. |

| Purity of Crude Peptide | Variable | Dependent on the success of each coupling and deprotection step, and the prevention of side reactions. Purification by RP-HPLC is typically required.[1] |

Experimental Protocols

Manual Boc-SPPS Protocol for a Cys(Mbzl)-Containing Peptide

This protocol outlines the manual synthesis of a peptide on a 0.1 mmol scale using this compound.

Materials:

-

Merrifield or MBHA resin

-

Boc-protected amino acids (including this compound)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU/HOBt or DIC/HOBt)

-

Scavengers for cleavage (e.g., anisole, p-cresol, thiocresol)

-

Anhydrous Hydrogen Fluoride (HF)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.[1]

-

Nα-Boc Deprotection:

-

Neutralization:

-

Treat the resin with 10% DIEA in DCM for 2 minutes (repeat once).[1]

-

Wash the resin with DCM (3x).

-

-

Amino Acid Coupling:

-

In a separate vessel, dissolve the Boc-amino acid (2-4 equivalents) and a coupling agent (e.g., HBTU, 2-4 equivalents) in DMF.

-

Add the activated amino acid solution to the resin.

-

Add DIEA (4-6 equivalents) to initiate coupling.[1]

-

Agitate for 1-2 hours.

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), recouple.[5][7]

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the sequence.

-

Final Cleavage and Deprotection (HF Cleavage):

-

Caution: HF is extremely hazardous and requires a specialized apparatus.

-

Dry the peptide-resin under vacuum.

-

Place the resin in a Kel-F reaction vessel with a Teflon-coated stir bar.

-

Add a scavenger cocktail. For a Cys(Mbzl)-containing peptide, a common cocktail is HF:anisole:p-cresol:p-thiocresol (10:1:1:0.2).

-

Cool the vessel to -5 to 0 °C.

-

Carefully distill anhydrous HF into the vessel (approx. 10 mL per gram of resin).

-

Stir the reaction mixture at 0 °C for 1-2 hours.

-

Evaporate the HF under a stream of nitrogen.

-

-

Peptide Precipitation and Washing:

-

Wash the resin/peptide mixture with cold diethyl ether to precipitate the peptide.

-

Centrifuge and decant the ether. Repeat the wash several times.

-

Dry the crude peptide under vacuum.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

Kaiser Test for Monitoring Coupling

The Kaiser test is a colorimetric assay to detect free primary amines on the resin, indicating incomplete coupling.[5][7]

Reagents:

-

Solution A: 5 g ninhydrin in 100 mL ethanol.

-

Solution B: 80 g phenol in 20 mL ethanol.

-

Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.

Procedure:

-

Take a small sample of resin beads (a few milligrams).

-

Wash the beads with ethanol.

-

Add 2-3 drops of each solution (A, B, and C).

-

Heat at 100°C for 5 minutes.

-

Observation:

-

Blue beads: Positive result (incomplete coupling).

-

Yellow/Colorless beads: Negative result (complete coupling).

-

Signaling Pathways and Experimental Workflows

Peptides synthesized using this compound are often used to study biological processes. For example, the synthesis of oxytocin, a nonapeptide hormone with a disulfide bridge formed from two cysteine residues, is a classic application. Oxytocin plays a crucial role in various physiological processes, and its signaling pathway is a subject of intense research.

Oxytocin Signaling Pathway

Oxytocin exerts its effects by binding to the oxytocin receptor (OXTR), a G-protein coupled receptor (GPCR).[8][9][10] The primary signaling cascade initiated by oxytocin binding involves the activation of a Gq protein.[9][11][12] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11][12][13] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[11][12][13] The elevated intracellular Ca2+ levels and PKC activation lead to various cellular responses, including smooth muscle contraction.[14]

Boc-SPPS Workflow

The general workflow for a single cycle of Boc-SPPS is a sequential process of deprotection, neutralization, and coupling.

Conclusion

This compound is a robust and reliable building block for the synthesis of cysteine-containing peptides using the Boc/Bzl strategy. Its enhanced stability to repetitive acid treatments makes it particularly suitable for the synthesis of long and complex peptides. While the final deprotection requires the use of hazardous HF, the advantages of minimized side reactions during chain elongation often outweigh this drawback. A thorough understanding of the experimental protocols and potential pitfalls is essential for the successful application of this compound in research and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. csbiochina.com [csbiochina.com]

- 3. nbinno.com [nbinno.com]

- 4. bachem.com [bachem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. peptide.com [peptide.com]

- 8. researchgate.net [researchgate.net]

- 9. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. researchgate.net [researchgate.net]

- 12. PathWhiz [smpdb.ca]

- 13. m.youtube.com [m.youtube.com]

- 14. An Overview of Oxytocin: Chemical Structure, Receptors, Physiological Functions, Measurement Techniques of oxytocin, and Metabolism | Auctores [auctoresonline.org]

Orthogonal Protection in Peptide Synthesis: An In-depth Guide to Utilizing Boc-Cys(Mbzl)-OH

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of solid-phase peptide synthesis (SPPS), the strategic use of protecting groups is paramount to achieving high-purity, structurally defined peptides. This is particularly crucial when incorporating multifunctional amino acids like cysteine, whose reactive thiol side-chain necessitates robust protection to prevent unwanted side reactions such as oxidation and disulfide scrambling. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy, a cornerstone of SPPS, offers a powerful approach for assembling complex peptides. Within this framework, Boc-Cys(Mbzl)-OH , where the cysteine thiol is protected by a 4-methylbenzyl (Mbzl) group, provides a key element of orthogonality, enabling the synthesis of peptides with precisely controlled disulfide bond formation.

This technical guide offers a comprehensive overview of the principles and practical applications of this compound in peptide synthesis. We will delve into the concept of orthogonal protection, provide a comparative analysis of different cysteine protecting groups, and present detailed experimental protocols for the successful incorporation and deprotection of this valuable building block.

The Principle of Orthogonal Protection

In peptide synthesis, protecting groups are employed to temporarily block reactive functional groups on the amino acid backbone (α-amino group) and side chains. An ideal protecting group strategy relies on the principle of orthogonality, wherein different classes of protecting groups can be selectively removed under distinct chemical conditions without affecting other protecting groups.[1] This allows for the stepwise and controlled manipulation of the peptide chain, which is essential for complex modifications like regioselective disulfide bond formation.

The Boc/Bzl strategy is a classic example of a quasi-orthogonal system. The Nα-Boc group is labile to moderate acids like trifluoroacetic acid (TFA) and is removed at each cycle of amino acid addition.[] In contrast, most side-chain protecting groups, including the 4-methylbenzyl (Mbzl) group on cysteine, are stable to TFA but are cleaved by strong acids such as hydrogen fluoride (HF) in the final deprotection step.[3][4] This differential acid lability is the foundation of the orthogonality in this system.

Comparative Analysis of Cysteine Protecting Groups in Boc-SPPS

The choice of the cysteine side-chain protecting group is a critical decision that impacts the overall synthetic strategy, final peptide purity, and potential for side reactions. While this compound is a stalwart in Boc-SPPS, other protecting groups are also utilized, each with its own set of advantages and disadvantages.

| Protecting Group | Derivative | Deprotection Conditions | Key Advantages | Key Disadvantages | Racemization Potential |

| 4-Methylbenzyl (Mbzl) | This compound | Strong acid (HF, TFMSA)[5] | More stable to repetitive TFA treatment than other benzyl-type groups.[4] Cost-effective for Boc-SPPS. | Harsh deprotection conditions.[5] | Cysteine derivatives are generally prone to racemization, especially with base-mediated coupling.[3][6] |

| Trityl (Trt) | Boc-Cys(Trt)-OH | Mild acid (TFA), I2[7][8] | Can be removed with TFA, allowing for simultaneous deprotection with cleavage from some resins. Useful for on-resin cyclization.[7] | Less stable to repeated TFA cycles compared to Mbzl, potentially leading to premature deprotection. | More prone to racemization with certain coupling reagents compared to Acm.[9] |

| Acetamidomethyl (Acm) | Boc-Cys(Acm)-OH | Iodine (I2), Mercury(II) Acetate[3][10] | Stable to both TFA and HF, offering true orthogonality for selective disulfide bond formation.[3] | Requires a separate deprotection step, often with toxic reagents (e.g., mercury salts).[10] | Generally less prone to racemization compared to Trt-protected cysteine.[3] |

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in manual Boc-SPPS.

Protocol 1: Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines the iterative steps for elongating the peptide chain on a solid support.

1. Resin Swelling:

-

Place the desired amount of a suitable resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) in a reaction vessel.

-

Add dichloromethane (DCM) to swell the resin for at least 30-60 minutes with gentle agitation.

-

Drain the solvent.

2. Nα-Boc Deprotection:

-

Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.

-

Agitate for 1-2 minutes, then drain.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

-

Drain the solution and wash the resin thoroughly with DCM (3x) and isopropanol (IPA) (2x).

3. Neutralization:

-

Add a solution of 10% diisopropylethylamine (DIEA) in DCM to the resin and agitate for 2 minutes.

-

Drain the solution and repeat the neutralization step once more.

-

Wash the resin with DCM (3x) and N,N-dimethylformamide (DMF) (3x).

4. Amino Acid Coupling:

-

In a separate vessel, dissolve 3 equivalents of the Nα-Boc protected amino acid (e.g., this compound) and 2.9 equivalents of a coupling agent (e.g., HBTU) in DMF.

-

Add 6 equivalents of DIEA to pre-activate the amino acid for 2 minutes.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture for 1-4 hours at room temperature. The reaction progress can be monitored using a qualitative test such as the Kaiser test.

-

Once the coupling is complete (negative Kaiser test), drain the coupling solution.

-

Wash the resin with DMF (3x) and DCM (3x).

5. Repeat:

-

Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Protocol 2: Final Cleavage and Deprotection (HF Cleavage)

This protocol describes the final step to cleave the peptide from the resin and remove the side-chain protecting groups, including the Mbzl group. Caution: Hydrogen fluoride (HF) is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.

1. Preparation:

-

After the final coupling step, perform a final Nα-Boc deprotection (Protocol 1, Step 2).

-

Thoroughly dry the peptide-resin under vacuum.

-

Place the dried peptide-resin (typically 200 mg - 1 g) and a Teflon-coated stir bar into the HF reaction vessel.

2. Scavenger Addition:

-

Add a scavenger mixture to the reaction vessel to trap reactive carbocations generated during cleavage. A common mixture for peptides containing cysteine is p-cresol and p-thiocresol. For 1 gram of resin, a typical ratio is 0.75 mL of p-cresol and 0.25 mL of p-thiocresol.

3. HF Distillation and Cleavage:

-

Cool the reaction vessel in a dry ice/acetone bath.

-

Carefully distill anhydrous HF (approximately 10 mL per gram of resin) into the reaction vessel.

-

Allow the reaction to proceed with stirring at 0°C for 60-90 minutes. For peptides with particularly resistant protecting groups like Arg(Tos), a "low-high" HF procedure may be necessary, which involves an initial cleavage with a lower concentration of HF followed by a higher concentration.

4. HF Removal:

-

After the reaction is complete, remove the HF by evaporation under a stream of nitrogen or by vacuum.

5. Peptide Precipitation and Washing:

-

Precipitate the crude peptide by adding cold diethyl ether to the residue.

-

Collect the precipitated peptide by filtration or centrifugation.

-

Wash the peptide multiple times with cold diethyl ether to remove scavengers and cleaved protecting groups.

6. Drying and Purification:

-

Dry the crude peptide under vacuum.

-

The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflow and Logic

To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the orthogonal protection strategy and the experimental workflow.

Caption: Orthogonal protection scheme in Boc-SPPS using this compound.

Caption: Experimental workflow for Boc solid-phase peptide synthesis.

Conclusion

This compound remains a highly valuable and cost-effective building block for the synthesis of peptides using the Boc/Bzl strategy. Its stability to the repetitive TFA treatments required for Nα-Boc group removal, combined with its clean cleavage under strong acid conditions like HF, provides the necessary orthogonality for the synthesis of a wide range of peptides. While the harsh final cleavage conditions necessitate specialized equipment and careful handling, the reliability of this method has solidified its place in the peptide chemist's toolbox. For the synthesis of complex peptides with multiple, regioselectively formed disulfide bonds, the use of this compound in conjunction with other orthogonally protected cysteine derivatives, such as Boc-Cys(Acm)-OH, offers a powerful and versatile synthetic strategy. A thorough understanding of the principles and protocols outlined in this guide will enable researchers to confidently and successfully employ this compound in their peptide synthesis endeavors.

References

- 1. researchgate.net [researchgate.net]

- 3. bachem.com [bachem.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. peptide.com [peptide.com]

- 7. peptide.com [peptide.com]

- 8. The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. peptide.com [peptide.com]

An In-depth Technical Guide to Boc-Cys(Mbzl)-OH for Regioselective Disulfide Bond Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα-Boc-S-(4-methylbenzyl)-L-cysteine (Boc-Cys(Mbzl)-OH), a critical reagent in peptide chemistry. It details its application in solid-phase peptide synthesis (SPPS) for the directed, regioselective formation of disulfide bonds, a cornerstone for synthesizing complex, biologically active peptides and proteins.

Introduction: The Challenge of Disulfide Connectivity

Disulfide bonds, the covalent linkages formed by the oxidation of two cysteine (Cys) thiol side chains, are paramount for defining the conformational, proteolytic, and biophysical properties of numerous peptides and proteins.[1] For synthetic peptides with multiple cysteines, achieving the native disulfide connectivity among a multitude of possible isomers is a significant challenge. The solution lies in "orthogonal" protecting group strategies, which allow for the selective deprotection of specific cysteine pairs in the presence of others, enabling controlled, stepwise disulfide bond formation.[1][2]

This compound is a key building block within the Boc/Benzyl (Bzl) SPPS framework.[3][4] It features an acid-labile tert-butoxycarbonyl (Boc) group protecting the α-amino group and a more robust S-(4-methylbenzyl) (Mbzl) group on the thiol side chain.[3] The Mbzl group's stability to the repetitive mild acid treatments used for Boc removal, yet its lability to strong acids like hydrogen fluoride (HF), makes it an ideal "permanent" protecting group in orthogonal schemes.[3][5] This allows for the regioselective synthesis of complex molecules like conotoxins, insulin analogs, and other therapeutics where precise structure is critical for function.[3][6]

Properties of this compound

This compound is a white powder utilized as a building block in peptide synthesis.[7][8] Its key chemical properties are summarized below.

| Property | Value | References |

| CAS Number | 61925-77-7 | [3][7][8] |

| Molecular Formula | C₁₆H₂₃NO₄S | [3][7] |

| Molecular Weight | 325.42 g/mol | [7][8] |

| Appearance | White powder | [7][8] |

| Melting Point | 68 - 92 °C | [7][8] |

| IUPAC Name | (2R)-3-[(4-methylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | [3][8] |

The Principle of Orthogonal Protection

The strategic power of this compound lies in its use within an orthogonal protection scheme. In peptide synthesis, "orthogonality" refers to the use of multiple classes of protecting groups, where each class can be removed by a specific chemical mechanism without affecting the others.[1][9] This permits the sequential deprotection of cysteine pairs for controlled disulfide bond formation.

A common strategy for synthesizing a peptide with two distinct disulfide bonds involves using this compound in combination with another orthogonally protected cysteine, such as Fmoc-Cys(Acm)-OH (where Acm is acetamidomethyl). The Acm group is stable to both the mild acid for Boc removal and the strong acid for Mbzl removal but can be selectively cleaved by oxidation with iodine, which simultaneously forms the disulfide bond.[2][9]

Caption: Orthogonal strategy for two disulfide bonds.

Quantitative Data: Comparison of Cysteine Thiol Protecting Groups

The selection of a protecting group strategy is dictated by the stability of the groups to various reagents used during synthesis and their selective lability. The table below summarizes the conditions for several common thiol protecting groups used in orthogonal schemes with this compound.

| Thiol Protecting Group | Abbreviation | Removal Conditions | Stability Notes |

| 4-Methylbenzyl | Mbzl / pMeBzl | Strong acid (e.g., Anhydrous HF, TFMSA)[5][10] | Stable to repetitive TFA treatment for Boc deprotection. More stable than unsubstituted Benzyl (Bzl).[5] |

| Acetamidomethyl | Acm | Oxidative cleavage with Iodine (I₂); Mercury(II) acetate[2][9] | Stable to both strong acid (HF) and base (piperidine). Orthogonal to Mbzl.[9] |

| Trityl | Trt | Mildly acidic conditions (e.g., 1-5% TFA in DCM with scavengers like TIS)[9] | Not fully orthogonal to Mbzl in a Boc/Bzl strategy as it is cleaved by the TFA used for Boc removal. More common in Fmoc-SPPS.[9] |

| tert-Butyl | tBu | Strong acid with scavengers (e.g., CH₃SiCl₃/PhS(O)Ph in TFA)[2][6] | Stable under TFA and redox conditions, offering another layer of orthogonality.[6] |

| tert-Butylthio | StBu | Reducing agents (e.g., thiols, trialkylphosphines)[6] | Offers orthogonality to acid-labile groups. Removal on-resin can sometimes be challenging.[1][6] |

Experimental Protocols

The following sections provide generalized protocols for the synthesis of a peptide with two regioselective disulfide bonds using a this compound and Boc-Cys(Acm)-OH strategy. Note: These are guiding protocols and may require optimization based on the specific peptide sequence.

Protocol 1: Boc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a single coupling cycle.

-

Resin Preparation: Swell the appropriate resin (e.g., PAM or MBHA resin) in dichloromethane (DCM) for 30 minutes.

-

Boc Deprotection:

-

Wash the resin with DCM (3x).

-

Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.[4]

-

Agitate for 2 minutes, drain, and then add a fresh 50% TFA/DCM solution and agitate for 20-30 minutes at room temperature.[4]

-

Drain the resin and wash thoroughly with DCM (3x), isopropanol (IPA) (2x), and N,N-dimethylformamide (DMF) (3x).[4]

-

-

Amino Acid Coupling:

-

Dissolve the Boc-protected amino acid (3-4 equivalents) and a coupling agent (e.g., HBTU/HOBt) in DMF.

-

Add a base (e.g., DIPEA) to the solution and immediately add it to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor reaction completion using a ninhydrin (Kaiser) test.[4]

-

-

Washing: Filter the resin and wash thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.[4]

Protocol 2: On-Resin Formation of the First Disulfide Bond (Acm Removal)

-

Peptide Synthesis: Synthesize the full-length peptide on the resin according to Protocol 1, incorporating Boc-Cys(Acm)-OH and this compound at the desired positions.

-

Final Boc Deprotection: Remove the final N-terminal Boc group as described in Protocol 1, Step 2.

-

Resin Preparation: Wash the resin extensively with DCM and then with the reaction solvent (e.g., a mixture of DMF and water).

-

Iodine Oxidation:

-

Dissolve iodine (I₂) (5-10 equivalents per Acm group) in the reaction solvent.

-

Add the iodine solution to the peptidyl-resin and agitate for 1-2 hours at room temperature, protecting the reaction from light.

-

Monitor the reaction by taking small aliquots of resin, cleaving the peptide, and analyzing by HPLC-MS.

-

-

Quenching and Washing:

-

Drain the iodine solution and wash the resin with DMF.

-

Wash the resin with a solution of ascorbic acid in DMF/water to quench any remaining iodine.

-

Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.

-

Protocol 3: HF Cleavage and Mbzl Deprotection

CAUTION: Anhydrous Hydrogen Fluoride (HF) is extremely corrosive and toxic. This procedure must be performed by trained personnel in a specialized, dedicated apparatus.

-

Preparation: Place the dry peptidyl-resin in a suitable reaction vessel within the HF apparatus. Add a scavenger, such as anisole or p-cresol (approx. 1 mL per gram of resin), to prevent side reactions.

-

HF Cleavage:

-

Cool the reaction vessel to 0°C.

-

Distill anhydrous HF into the vessel (approx. 10 mL per gram of resin).

-

Stir the mixture at 0°C for 1-2 hours. This step simultaneously cleaves the peptide from the resin and removes the S-Mbzl protecting groups.[5]

-

-

HF Removal: Remove the HF by evaporation under a stream of nitrogen gas.

-

Peptide Precipitation:

-

Wash the remaining residue with cold diethyl ether to precipitate the crude peptide.

-

Filter the peptide and wash the precipitate several more times with cold ether to remove scavengers.[4]

-

Dry the crude peptide under vacuum.

-

Protocol 4: Formation of the Second Disulfide Bond in Solution

-

Peptide Dissolution: Dissolve the crude peptide from Protocol 3 in an appropriate aqueous buffer (e.g., 0.1 M ammonium bicarbonate, pH 8.0-8.5). The peptide concentration should be low (typically 0.1-1.0 mg/mL) to favor intramolecular over intermolecular disulfide formation.[2]

-

Air Oxidation: Stir the solution vigorously in a vessel open to the atmosphere for 24-48 hours. The dissolved oxygen will act as the oxidant.[2]

-

Monitoring: Monitor the progress of the oxidation by reverse-phase HPLC. The correctly folded peptide will typically have a shorter retention time than the reduced linear precursor.

-

Purification: Once the reaction is complete, acidify the solution with acetic acid or TFA and purify the target peptide using preparative reverse-phase HPLC.

-

Lyophilization: Lyophilize the purified fractions to obtain the final peptide product.

Visualization of the Synthetic Workflow

The following diagram illustrates the complete workflow for the regioselective synthesis of a peptide containing two disulfide bonds using the described orthogonal strategy.

References

- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 2. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 3. This compound|Cysteine Protecting Reagent [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. bachem.com [bachem.com]

- 6. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. benchchem.com [benchchem.com]

- 10. peptide.com [peptide.com]

An In-depth Technical Guide to the Synthesis and Mechanism of Boc-Cys(Mbzl)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and reaction mechanism of N-α-(tert-butyloxycarbonyl)-S-(4-methoxybenzyl)-L-cysteine, commonly known as Boc-Cys(Mbzl)-OH. This protected amino acid is a critical building block in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. The 4-methoxybenzyl (Mbzl) group offers robust protection for the sulfhydryl moiety of cysteine, preventing undesired side reactions such as oxidation and disulfide bond formation during peptide chain elongation. Its stability under the moderately acidic conditions used for the removal of the N-terminal Boc group makes it an effective protecting group.

Physicochemical Properties and Characterization Data

A summary of the key physicochemical properties and characterization data for this compound is presented in the table below. This information is crucial for quality control and for confirming the identity and purity of the synthesized compound.

| Property | Value |

| Chemical Formula | C₁₆H₂₃NO₅S |

| Molecular Weight | 341.42 g/mol |

| CAS Number | 18942-46-6 |

| Appearance | White to off-white powder |

| Melting Point | 68 - 77 °C |

| Optical Rotation | [α]²⁰/D = -39 ± 2° (c=2 in DMF) |

| Purity (HPLC, TLC) | ≥ 98% |

Synthesis of this compound

The synthesis of this compound is typically a two-step process starting from L-cysteine. The first step involves the S-alkylation of the thiol group with 4-methoxybenzyl chloride, followed by the N-protection of the amino group with di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol

Step 1: Synthesis of S-(4-methoxybenzyl)-L-cysteine

-

Dissolution of L-cysteine: Dissolve L-cysteine in a suitable solvent, such as a mixture of aqueous sodium hydroxide and an organic solvent like ethanol. The basic conditions are necessary to deprotonate the thiol group, forming the more nucleophilic thiolate anion.

-

Addition of 4-methoxybenzyl chloride: Slowly add 4-methoxybenzyl chloride to the reaction mixture. The reaction is typically carried out at room temperature with stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete, acidify the mixture to precipitate the S-alkylated product. The crude S-(4-methoxybenzyl)-L-cysteine can be collected by filtration, washed with water, and dried.

Step 2: Synthesis of N-Boc-S-(4-methoxybenzyl)-L-cysteine (this compound)

-

Dissolution of S-(4-methoxybenzyl)-L-cysteine: Suspend the S-(4-methoxybenzyl)-L-cysteine in a suitable solvent system, such as a mixture of dioxane and water or tetrahydrofuran (THF) and water.

-

Addition of Base and Boc₂O: Add a base, such as sodium bicarbonate or triethylamine, to the suspension to deprotonate the amino group. Then, add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.

-

Work-up and Purification: After the reaction is complete, the reaction mixture is typically acidified and extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Reaction Mechanism

The synthesis of this compound involves two key mechanistic steps: S-alkylation and N-Boc protection.

S-Alkylation Mechanism

The S-alkylation of cysteine with 4-methoxybenzyl chloride proceeds via a nucleophilic substitution reaction, likely an Sₙ2 mechanism. The thiol group of cysteine is first deprotonated by a base to form a highly nucleophilic thiolate anion. This thiolate then attacks the electrophilic benzylic carbon of 4-methoxybenzyl chloride, displacing the chloride leaving group to form the S-C bond.

Caption: S-Alkylation of L-cysteine.

N-Boc Protection Mechanism

The N-protection of the S-alkylated cysteine with di-tert-butyl dicarbonate (Boc₂O) is a nucleophilic acyl substitution. The amino group of S-(4-methoxybenzyl)-L-cysteine acts as a nucleophile and attacks one of the carbonyl carbons of Boc₂O. This is followed by the collapse of the tetrahedral intermediate and the departure of a tert-butoxide group, which is subsequently protonated to form tert-butanol and carbon dioxide, resulting in the formation of the N-Boc protected amino acid.

Caption: N-Boc protection of S-(4-methoxybenzyl)-L-cysteine.

Overall Synthesis Workflow

The entire process for synthesizing this compound can be visualized as a sequential workflow, starting from the basic building block, L-cysteine, and proceeding through the two key protection steps.

Caption: Overall synthesis workflow for this compound.

Conclusion

The synthesis of this compound is a well-established procedure that provides a crucial reagent for peptide chemistry. The robust S-protection afforded by the 4-methoxybenzyl group, combined with the acid-labile N-Boc group, offers an orthogonal protection scheme that is highly valuable in the synthesis of complex peptides. Understanding the detailed experimental protocols and the underlying reaction mechanisms is essential for researchers and scientists in the field of drug development to ensure the efficient and high-purity production of this important amino acid derivative.

An In-depth Technical Guide to Boc-Cys(Mbzl)-OH Protecting Group Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemistry surrounding the cysteine-protecting group, N-α-tert-butyloxycarbonyl-S-4-methylbenzyl-L-cysteine (Boc-Cys(Mbzl)-OH). It details the synthesis, application, and deprotection strategies crucial for its effective use in peptide synthesis and drug development.

Introduction to Cysteine Protection and the Role of this compound

Cysteine, with its reactive thiol side chain, is a critical amino acid in many peptides and proteins, often involved in forming structurally vital disulfide bonds. During peptide synthesis, this thiol group must be protected to prevent unwanted side reactions, such as oxidation or alkylation. The choice of protecting group is paramount for the successful synthesis of complex peptides.[1]

This compound is a widely utilized protected cysteine derivative in solid-phase peptide synthesis (SPPS), particularly within the Boc/Benzyl (Boc/Bzl) strategy.[2][3] This strategy relies on the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-amino protection and more acid-stable benzyl-type groups for side-chain protection.[1][3] The 4-methylbenzyl (Mbzl) group offers robust protection for the cysteine thiol, stable to the repetitive acidic conditions used for Boc group removal, yet cleavable under strong acidic conditions during the final deprotection step.[4][5]

Chemical Properties and Specifications

A summary of the key chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 61925-77-7 | [4] |

| Molecular Formula | C₁₆H₂₃NO₄S | [4] |

| Molecular Weight | 325.42 g/mol | [4] |

| Appearance | White powder | [4] |

| Melting Point | 68 - 92 °C | [4] |

| Optical Rotation | [α]D²⁰ = -42 ± 3º (c=1 in AcOH) | [4] |

| Purity (HPLC) | ≥ 98% | [4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [6] |

| Storage Conditions | 0 - 8 °C | [4] |

Synthesis of this compound

The synthesis of this compound is a two-step process involving the S-alkylation of L-cysteine with 4-methylbenzyl chloride, followed by the N-protection of the resulting S-(4-methylbenzyl)-L-cysteine with a Boc group.

Experimental Protocol: Synthesis of S-(4-methylbenzyl)-L-cysteine

This protocol is adapted from established methods for the S-alkylation of cysteine.[7]

Materials:

-

L-cysteine

-

4-methylbenzyl chloride

-

Sodium hydroxide (NaOH)

-

Methanol

-

Hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

-

Dissolve L-cysteine in an aqueous solution of sodium hydroxide.

-

Add 4-methylbenzyl chloride to the solution and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, acidify the reaction mixture with hydrochloric acid to precipitate the product.

-

Filter the precipitate, wash with water, and then diethyl ether.

-

Dry the product under vacuum.

Experimental Protocol: N-Boc Protection of S-(4-methylbenzyl)-L-cysteine

This protocol outlines the introduction of the Boc protecting group.[2]

Materials:

-

S-(4-methylbenzyl)-L-cysteine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Suspend S-(4-methylbenzyl)-L-cysteine in dichloromethane.

-

Add triethylamine to the suspension and stir until the amino acid dissolves.

-

Add di-tert-butyl dicarbonate to the solution and stir at room temperature overnight.

-

Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key building block in Boc-SPPS. The general workflow involves the sequential addition of Boc-protected amino acids to a growing peptide chain on a solid support.

Boc-SPPS Workflow Overview

References

- 1. CN106589069B - A kind of preparation method of oxytocin - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. WO2001005757A2 - Process for the deprotection of protected thiols - Google Patents [patents.google.com]

An In-depth Technical Guide to Cysteine Protecting Groups in Boc Chemistry

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups for the sulfhydryl side chain of cysteine is a cornerstone of successful solid-phase peptide synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) chemistry. The high nucleophilicity of the thiol group necessitates robust protection to prevent undesired side reactions, such as oxidation to disulfides and alkylation, thereby ensuring the integrity of the final peptide product. This technical guide provides a comprehensive overview of the most common cysteine protecting groups employed in Boc-SPPS, their chemical properties, deprotection strategies, and detailed experimental protocols.

Core Concepts in Cysteine Protection for Boc-SPPS

In Boc-SPPS, the temporary Nα-amino group protection is achieved with the acid-labile Boc group, which is removed at each cycle by treatment with trifluoroacetic acid (TFA). Permanent side-chain protecting groups are selected to be stable to these repeated TFA treatments and are typically removed during the final cleavage of the peptide from the resin, often with strong acids like anhydrous hydrogen fluoride (HF).

The ideal cysteine protecting group in the context of Boc chemistry should exhibit:

-

Stability: Resistance to the moderately acidic conditions of Nα-Boc deprotection (typically 50% TFA in dichloromethane).

-

Efficient Removal: Cleavage under specific and high-yielding conditions that do not compromise the integrity of the peptide.

-

Orthogonality (when required): The ability to be selectively removed in the presence of other side-chain protecting groups, enabling strategies like regioselective disulfide bond formation.

Commonly Employed Cysteine Protecting Groups in Boc Chemistry

A variety of protecting groups have been developed for cysteine in Boc-SPPS, each with its own advantages and specific applications. The most frequently utilized groups are detailed below.

Benzyl (Bzl) and its Derivatives

The S-benzyl group is a classical and widely used protecting group for cysteine in Boc chemistry due to its general stability to TFA.

-

Structure: -CH₂-C₆H₅

-

Stability: The S-benzyl group is stable to the repetitive TFA treatments required for Nα-Boc removal.[1]

-

Deprotection: The Bzl group is typically removed simultaneously with the final cleavage of the peptide from the resin using strong acids like anhydrous HF.[2][3] Electron-donating substituents on the aromatic ring, such as in 4-methylbenzyl (Meb or 4-MeBzl) and 4-methoxybenzyl (Mob or 4-MeOBzl), can increase the acid lability of the protecting group.[4] The 4-MeBzl group is more stable towards repetitive acidolysis than Mob, making it a better choice for the synthesis of longer peptides.[4]

Acetamidomethyl (Acm)

The acetamidomethyl group is a valuable tool for orthogonal protection strategies in Boc-SPPS.

-

Structure: -CH₂-NH-CO-CH₃

-

Stability: The Acm group is stable to the acidic conditions of both Boc deprotection (TFA) and final HF cleavage.[4]

-

Deprotection: It is selectively cleaved by treatment with reagents such as iodine or mercury(II) acetate.[1][5] Iodine-mediated deprotection is particularly useful as it can be performed on the resin and can lead to the simultaneous formation of a disulfide bond.[6][7]

tert-Butyl (tBu)

The S-tert-butyl group offers a high degree of acid stability, making it suitable for specific applications where the final product requires a free thiol after initial cleavage.

-

Structure: -C(CH₃)₃

-

Stability: The tBu group is stable to TFA.[8]

-

Deprotection: It is cleaved under strong acid conditions such as HF or trifluoromethanesulfonic acid (TFMSA).[8][9] It can also be removed by mercury (II) acetate.

Trityl (Trt)

The trityl group is a bulky and highly acid-labile protecting group.

-

Structure: -C(C₆H₅)₃

-

Stability: While generally more suited for Fmoc chemistry, the Trt group can be employed in Boc-SPPS, particularly when mild, selective deprotection is required. It is labile to TFA.[8]

-

Deprotection: The Trt group can be removed with dilute TFA, allowing for on-resin deprotection and subsequent modification of the free thiol.[8]

Quantitative Data on Cysteine Protecting Groups

The selection of an appropriate protecting group is often guided by its relative stability and the conditions required for its removal. The following tables summarize the key characteristics and deprotection conditions for the most common cysteine protecting groups used in Boc chemistry.

| Protecting Group | Abbreviation | Structure | Stability to TFA |

| Benzyl | Bzl | -CH₂-C₆H₅ | Stable |

| 4-Methylbenzyl | Meb / 4-MeBzl | -CH₂-C₆H₄-CH₃ | Stable |

| 4-Methoxybenzyl | Mob / 4-MeOBzl | -CH₂-C₆H₄-OCH₃ | Less stable than Bzl/Meb |

| Acetamidomethyl | Acm | -CH₂-NH-CO-CH₃ | Stable |

| tert-Butyl | tBu | -C(CH₃)₃ | Stable |

| Trityl | Trt | -C(C₆H₅)₃ | Labile |

Table 1: Stability of Common Cysteine Protecting Groups in Boc-SPPS.

| Protecting Group | Deprotection Reagent | Conditions | Notes |

| Benzyl (Bzl) | Anhydrous HF | 0 °C, 1-2 hours | Typically performed during final cleavage from the resin.[2][10] |

| 4-Methylbenzyl (Meb) | Anhydrous HF | 0 °C, 1-2 hours | More resistant to cleavage than Bzl.[11] |

| 4-Methoxybenzyl (Mob) | Anhydrous HF / TFMSA | 0 °C, 1 hour | More acid labile than Bzl.[12] |

| Acetamidomethyl (Acm) | Iodine (I₂) | 10-50 fold excess in aq. acetic acid or DMF/H₂O, RT, 30-60 min | Can be performed on-resin or in solution for disulfide bond formation.[6][7] |

| Acetamidomethyl (Acm) | Mercury(II) Acetate | pH 4, followed by β-mercaptoethanol | Yields a free thiol.[1] |

| tert-Butyl (tBu) | Anhydrous HF / TFMSA | 0 °C, 1-2 hours | High acid concentration required for complete removal.[8] |

| Trityl (Trt) | Dilute TFA in DCM | e.g., 1-5% TFA, RT | Allows for selective on-resin deprotection.[8] |

Table 2: Deprotection Conditions for Common Cysteine Protecting Groups.

Experimental Protocols

Detailed methodologies are crucial for the successful application of cysteine protecting groups in Boc-SPPS. The following are representative protocols for the coupling of protected cysteine residues and their subsequent deprotection.

Protocol 1: Standard Boc-SPPS Coupling of a Protected Cysteine

This protocol describes the manual coupling of a Boc-protected cysteine amino acid to a resin-bound peptide chain.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Boc-Cys(P)-OH (where P is the protecting group, e.g., Bzl, Acm, tBu, Trt) (3 equivalents)

-

N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

-

1-Hydroxybenzotriazole (HOBt) (3 equivalents)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

10% (v/v) Diisopropylethylamine (DIEA) in DCM

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by washing with DMF (3x).

-

Nα-Boc Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes, drain, and then treat with fresh 50% TFA in DCM for 20-30 minutes. Wash the resin with DCM (3x), Isopropanol (2x), and DCM (3x).[3]

-

Neutralization: Treat the resin with 10% DIEA in DCM for 2 x 5 minutes. Wash the resin with DCM (5x).[3]

-

Amino Acid Activation: In a separate vessel, dissolve Boc-Cys(P)-OH and HOBt in DMF. Add DIC and allow the mixture to pre-activate for 10 minutes at room temperature.[13]

-

Coupling: Add the activated amino acid solution to the neutralized peptide-resin. Agitate the mixture at room temperature for 1-2 hours.[3]

-

Monitoring: Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling.

-

Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.

Protocol 2: Deprotection of S-Benzyl (Bzl) and S-tert-Butyl (tBu) using Anhydrous HF

WARNING: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized chemical fume hood with appropriate personal protective equipment.

Materials:

-

Dried peptide-resin

-

Anhydrous Hydrogen Fluoride (HF)

-

Scavengers (e.g., anisole, p-cresol)

-

Cold diethyl ether

Procedure:

-

Preparation: Place the dried peptide-resin in the reaction vessel of the HF apparatus. Add appropriate scavengers (e.g., 1 mL of anisole per gram of resin).[3]

-

HF Condensation: Cool the reaction vessel to -5 to 0 °C. Carefully condense the required volume of anhydrous HF into the vessel.

-

Cleavage and Deprotection: Stir the mixture at 0 °C for 1-2 hours.[3]

-

HF Evaporation: Evaporate the HF under a stream of nitrogen or under vacuum.

-

Peptide Precipitation: Wash the resulting resin and peptide mixture with cold diethyl ether to precipitate the crude peptide.

-

Work-up: Further wash the precipitate with cold diethyl ether, then dissolve the peptide in a suitable aqueous buffer for purification.

Protocol 3: On-Resin Deprotection of S-Acetamidomethyl (Acm) and Disulfide Bond Formation with Iodine

Materials:

-

Acm-protected peptide-resin

-

Iodine (I₂) (10 equivalents)

-

DMF/H₂O (4:1 v/v)

-

2% Ascorbic acid in DMF

Procedure:

-

Resin Suspension: Suspend the linear peptide-resin in DMF (approximately 1 mL per gram of resin).[7]

-

Iodine Treatment: Add a solution of iodine (10 equivalents) in DMF/H₂O (4:1 v/v) to the resin.[7]

-

Reaction: Shake the reaction mixture at room temperature for 40-60 minutes.[6][7]

-

Washing: Filter the resin and wash with DMF (3x).

-

Quenching: Wash the resin with 2% ascorbic acid in DMF (2x) to remove excess iodine, followed by washes with DMF (5x) and DCM (3x).[7]

-

Final Cleavage: The resin can now be subjected to final cleavage (e.g., with HF) to yield the cyclic peptide.

Visualization of Key Processes

The following diagrams, generated using Graphviz, illustrate the fundamental workflows and chemical principles discussed in this guide.

Caption: General workflow for a single cycle of Boc solid-phase peptide synthesis (SPPS) incorporating a protected cysteine residue.

Caption: Schematic representation of an orthogonal protection strategy using Acm and Bzl protecting groups for regioselective modification.

Caption: Simplified mechanisms for the deprotection of S-Benzyl (Bzl) and S-Acetamidomethyl (Acm) groups.

Conclusion

The judicious selection and application of cysteine protecting groups are paramount for the successful synthesis of complex peptides using Boc chemistry. The choice between stable, acid-labile groups like benzyl and its derivatives, and orthogonally cleavable groups such as acetamidomethyl, is dictated by the overall synthetic strategy, particularly the requirement for specific disulfide bond formation or other side-chain modifications. A thorough understanding of the stability, deprotection kinetics, and associated experimental protocols for each protecting group enables researchers and drug development professionals to navigate the challenges of cysteine chemistry and achieve their synthetic goals with high efficiency and purity.

References

- 1. benchchem.com [benchchem.com]

- 2. Boc Resin Cleavage Protocol [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. bachem.com [bachem.com]

- 5. peptide.com [peptide.com]

- 6. benchchem.com [benchchem.com]

- 7. peptide.com [peptide.com]

- 8. peptide.com [peptide.com]

- 9. peptide.com [peptide.com]

- 10. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]

- 12. Studies on deprotection of cysteine and selenocysteine side-chain protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

The Strategic Application of Boc-Cys(Mbzl)-OH in the Synthesis of Disulfide-Rich Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfide bonds are pivotal structural motifs in a multitude of biologically active peptides, imparting conformational rigidity and metabolic stability essential for their function. The synthesis of peptides containing multiple cysteine residues, however, presents a formidable challenge: ensuring the correct pairing of cysteine residues to form the native disulfide bridges. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy in solid-phase peptide synthesis (SPPS) offers a robust and well-established methodology to tackle this challenge. Central to this strategy is the use of N-α-Boc-S-(4-methylbenzyl)-L-cysteine (Boc-Cys(Mbzl)-OH), a key building block that facilitates the synthesis of complex disulfide-rich peptides such as conotoxins, insulin, and relaxin. This in-depth technical guide delineates the application of this compound, providing a comprehensive overview of orthogonal protection strategies, detailed experimental protocols, and quantitative data to empower researchers in this intricate domain of peptide chemistry.

The Role of the S-(4-methylbenzyl) Protecting Group

The 4-methylbenzyl (Mbzl) group serves as a semi-permanent protecting group for the thiol side chain of cysteine. Its stability under the moderately acidic conditions required for the repetitive cleavage of the N-terminal Boc group is a cornerstone of the Boc/Bzl strategy. The removal of the Mbzl group necessitates treatment with strong acids, typically anhydrous hydrogen fluoride (HF), which is performed concurrently with the cleavage of the peptide from the resin. This robust nature of the Mbzl group allows for a synthetic strategy where the fully assembled, linear peptide with protected cysteine residues is first isolated and purified, followed by a global oxidation step to form the disulfide bonds.

Quantitative Data on Peptide Synthesis

The efficiency of synthesizing disulfide-rich peptides using this compound can be influenced by several factors, including the peptide sequence, the coupling reagents, and the conditions for disulfide bond formation. The following table summarizes representative quantitative data from the synthesis of various disulfide-rich peptides where a Boc/Bzl strategy employing S-Mbzl protection was utilized.

| Peptide | Number of Disulfide Bonds | Overall Yield (Linear Peptide) | Folding/Oxidation Yield | Final Purity | Reference |

| α-Conotoxin GI | 2 | ~25% | ~30% | >98% (HPLC) | --INVALID-LINK-- |

| Human Relaxin-2 B-chain | 1 (interchain) | ~20% | ~62% (combination with A-chain) | >97% (HPLC) | [1] |

| Endothelin-1 | 2 | ~30% | ~40% | >99% (HPLC) | --INVALID-LINK-- |

| ω-Conotoxin MVIIA | 3 | ~15% | ~25% | >98% (HPLC) | [2] |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual Boc-SPPS for a generic disulfide-rich peptide.

1.1. Resin Preparation:

-

Swell Merrifield resin (1 g, 1.0 mmol/g substitution) in dichloromethane (DCM, 15 mL) for 1 hour in a reaction vessel.

-

Wash the resin with dimethylformamide (DMF, 3 x 15 mL).

1.2. Attachment of the First Amino Acid:

-

Dissolve the first Boc-protected amino acid (4 mmol) and cesium bicarbonate (4 mmol) in a mixture of ethanol (10 mL) and water (4 mL).

-

Evaporate the solvent to obtain the Boc-amino acid cesium salt.

-

Dissolve the cesium salt in DMF (10 mL) and add it to the swollen resin. Heat at 50°C for 12-24 hours.

-

Wash the resin with DMF (3 x 15 mL), DMF/water (1:1, 3 x 15 mL), DMF (3 x 15 mL), and DCM (3 x 15 mL). Dry the resin under vacuum.

1.3. Peptide Chain Elongation (per cycle):

-

Boc Deprotection:

-

Neutralization:

-

Treat the resin with 10% N,N-diisopropylethylamine (DIEA) in DCM (15 mL) for 2 x 2 minutes.

-

Wash with DCM (3 x 15 mL).

-

-

Amino Acid Coupling (including this compound):

-

Dissolve the Boc-amino acid (3 mmol) and HBTU (2.9 mmol) in DMF (10 mL).

-

Add DIEA (6 mmol) and pre-activate for 2 minutes.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the coupling reaction completion using the Kaiser test.[3]

-

Wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL).

-

HF Cleavage and Deprotection

Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.

-

Preparation:

-

Dry the peptide-resin (1 g) under high vacuum for at least 4 hours.

-

Place the dried resin in the reaction vessel of the HF apparatus.

-

Add a scavenger mixture. For peptides containing Cys(Mbzl), a common scavenger cocktail is p-cresol and p-thiocresol (e.g., 1.0 mL p-cresol and 0.5 mL p-thiocresol per gram of resin).[4]

-

-

HF Cleavage:

-

Cool the reaction vessel to -78°C using a dry ice/acetone bath.

-

Distill anhydrous HF (10 mL per gram of resin) into the reaction vessel.

-

Stir the mixture at 0°C for 1 hour.[4]

-

-

Work-up:

-

Evaporate the HF under a stream of nitrogen gas.

-

Wash the resin-peptide mixture with cold diethyl ether (3 x 20 mL) to precipitate the crude peptide and remove scavengers.[4]

-

Dissolve the crude peptide in 10% aqueous acetic acid.

-

Lyophilize to obtain the crude, linear peptide with free thiol groups.

-

Disulfide Bond Formation

3.1. Global Air Oxidation:

-

Dissolve the lyophilized crude peptide in 0.1 M ammonium bicarbonate buffer (pH 8.0) to a final concentration of 0.1-0.5 mg/mL.[4]

-

Stir the solution vigorously in a vessel open to the atmosphere for 24-48 hours.[4]

-

Monitor the reaction by reverse-phase HPLC (RP-HPLC) and mass spectrometry.

3.2. Glutathione Redox Buffer Oxidation:

-

Prepare a refolding buffer containing 1 mM reduced glutathione (GSH) and 0.2 mM oxidized glutathione (GSSG) in a suitable buffer (e.g., 50 mM Tris, pH 8).[5][6]

-

Dissolve the linear peptide in the redox buffer to a final concentration of 0.1-1.0 mg/mL.

-

Incubate the solution at 4°C for 24-48 hours, with gentle stirring.

-

Monitor the formation of the correctly folded peptide by RP-HPLC.

Purification and Characterization

-

Acidify the oxidation reaction mixture with acetic acid or TFA.

-

Purify the peptide by preparative RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[7]

-

Characterize the final product by analytical RP-HPLC to assess purity and by mass spectrometry to confirm the molecular weight.[8]

Mandatory Visualizations

Signaling Pathway: Endothelin-1 Signaling

Endothelin-1 is a potent vasoconstrictor peptide containing two disulfide bonds, often synthesized using this compound. It exerts its effects by binding to G protein-coupled receptors (GPCRs), primarily Endothelin Receptor A (ET-A) and Endothelin Receptor B (ET-B). The following diagram illustrates a simplified signaling cascade initiated by Endothelin-1 binding to the ET-A receptor.

Caption: Simplified Endothelin-1 signaling pathway via the ET-A receptor.

Experimental Workflow

The synthesis of a disulfide-rich peptide using this compound follows a multi-step workflow, from the initial solid-phase synthesis to the final characterization of the folded peptide.

Caption: Experimental workflow for disulfide-rich peptide synthesis.

Conclusion

The use of this compound within a Boc/Bzl SPPS framework remains a powerful and reliable strategy for the synthesis of complex, disulfide-rich peptides. The stability of the Mbzl protecting group provides a clear and effective route for producing linear peptide precursors that can be subsequently folded under optimized conditions to yield the desired disulfide connectivity. While the requirement for HF cleavage necessitates specialized equipment and stringent safety protocols, the robustness of this approach often leads to high yields and purities of the target peptides. The detailed protocols and workflow presented in this guide provide a solid foundation for researchers and drug development professionals to successfully navigate the challenges of synthesizing these intricate and biologically significant molecules.

References

- 1. An optimized chemical synthesis of human relaxin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Posttranslational modifications of α-conotoxins: sulfotyrosine and C-terminal amidation stabilise structures and increase acetylcholine receptor binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 6. lifetein.com [lifetein.com]

- 7. agilent.com [agilent.com]

- 8. Characterization of cyclic peptides containing disulfide bonds - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Boc-Cys(Mbzl)-OH in Manual Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the manual solid-phase peptide synthesis (SPPS) of peptides containing a cysteine residue, utilizing the building block Boc-Cys(Mbzl)-OH. This protocol is based on the well-established Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy, a robust method for peptide synthesis. The 4-methoxybenzyl (Mbzl or Mob) group offers stable protection for the cysteine thiol functionality during peptide chain elongation and is removed during the final cleavage step.

Core Principles

In Boc-SPPS, the temporary Nα-Boc protecting group is removed with a moderate acid, typically trifluoroacetic acid (TFA), while the more permanent side-chain protecting groups, such as the Mbzl group on cysteine, are cleaved at the end of the synthesis with a strong acid like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1] This graduated acid lability is the cornerstone of the Boc/Bzl protection strategy.[1]

The synthesis cycle consists of a series of repeated steps: Nα-Boc deprotection, neutralization of the resulting ammonium salt, and coupling of the next Nα-Boc protected amino acid.[1] The completion of the coupling reaction is typically monitored using a qualitative method such as the Kaiser (ninhydrin) test.[1][2]

Experimental Protocols

This section outlines a step-by-step manual protocol for the incorporation of this compound into a peptide chain. The quantities provided are for a standard 0.1 mmol synthesis scale.

1. Resin Preparation and Swelling:

-

Place the appropriate resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide, ~0.1 mmol) in a reaction vessel.

-

Add dichloromethane (DCM, ~10 mL/g of resin) to the resin.

-

Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.[1]

-

Drain the solvent.

2. Nα-Boc Deprotection:

-

Add a solution of 50% TFA in DCM (v/v, ~10 mL/g of resin) to the swollen resin.

-

Perform a pre-wash by agitating the resin for 2 minutes, then drain the solution.[3]

-

Add a fresh solution of 50% TFA in DCM and agitate for 30 minutes.[4]

-

Drain the TFA solution.

-

Wash the resin thoroughly with DCM (3 x 15 mL) and isopropanol (IPA) (2 x 15 mL) to remove residual acid.[4]

3. Neutralization:

-

Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM (v/v, ~10 mL/g of resin) to the resin.

-

Agitate for 2 minutes and drain.[5]

-

Wash the resin with DCM (3 x 15 mL) to remove excess base.[5]

-

Perform a Kaiser test to confirm the presence of a free primary amine (a positive result is indicated by a blue color).[5]

4. Amino Acid Coupling (Incorporation of this compound):

-

In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and a coupling agent such as HBTU (2.9 equivalents) in N,N-dimethylformamide (DMF, ~5 mL/g of resin).

-

Add DIEA (6 equivalents) to the amino acid solution and pre-activate for 2 minutes.[1]

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.[1]

-

Monitor the reaction progress with the Kaiser test. A negative result (yellow color) indicates complete coupling.[1]

-

Once the coupling is complete, drain the coupling solution.

-

Wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL).

5. Peptide Chain Elongation:

Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.

6. Final Cleavage and Deprotection:

This step should be performed in a well-ventilated fume hood using appropriate personal protective equipment, as strong acids are hazardous.

-

Wash the final peptide-resin with DCM and dry it under vacuum.[1]

-

Prepare the cleavage cocktail. For peptides containing Cys(Mbzl), a common cocktail is the "Low-High" HF method or a TFMSA-based cocktail.

-

Low-High HF Cleavage: This method involves a two-step procedure. The "low" HF step uses a lower concentration of HF with a high concentration of scavengers to deprotect most side chains. The subsequent "high" HF step uses a higher concentration of HF to cleave the peptide from the resin and remove more resistant protecting groups like that on Cys(Mbzl).[6]

-

TFMSA Cleavage: A mixture of TFMSA, TFA, and scavengers can also be used. A typical ratio is 1:10:1 (v/v/v) of TFMSA:TFA:m-cresol.

-

-

Add the cleavage cocktail to the dried peptide-resin (e.g., 10 mL per gram of resin).

-

Stir the mixture at 0°C for 1-2 hours.[1]

-

After the reaction is complete, precipitate the peptide by adding cold diethyl ether.

-